Bis-Mal-PEG19

Übersicht

Beschreibung

Bis-Mal-PEG19 is a polyethylene glycol (PEG) linker containing two maleimide groups. The maleimide groups react with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis-Mal-PEG19 is synthesized by reacting polyethylene glycol with maleimide groups. The reaction typically involves the activation of the PEG chain with maleimide groups under controlled conditions to ensure the formation of stable thioether linkages. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and are carried out at ambient temperatures .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility. The product is typically stored at -20°C to maintain its stability and solubility .

Analyse Chemischer Reaktionen

Types of Reactions

Bis-Mal-PEG19 primarily undergoes substitution reactions, where the maleimide groups react with thiol groups to form stable thioether linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include thiol-containing compounds, such as cysteine or glutathione. The reactions are typically carried out in aqueous media or organic solvents like DMSO or DCM, under mild conditions to preserve the integrity of the biomolecules involved .

Major Products Formed

The major products formed from the reactions of this compound are thioether-linked conjugates. These conjugates are stable and retain the functional properties of the original biomolecules, making them useful in various applications .

Wissenschaftliche Forschungsanwendungen

Bis-Mal-PEG19 has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules for various studies.

Medicine: Employed in the development of drug delivery systems and therapeutic agents.

Industry: Utilized in the production of bioconjugates and other specialized materials .

Wirkmechanismus

The mechanism of action of Bis-Mal-PEG19 involves the formation of covalent bonds between the maleimide groups and thiol groups on biomolecules. This reaction forms stable thioether linkages, which are resistant to hydrolysis and other degradation processes. The PEG spacer enhances the solubility and stability of the resulting conjugates, making them suitable for various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bis-Mal-PEG3

- Bis-Mal-PEG6

- Bis-Mal-PEG11

Comparison

Bis-Mal-PEG19 is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers like Bis-Mal-PEG3, Bis-Mal-PEG6, and Bis-Mal-PEG11. This makes this compound particularly useful in applications requiring high solubility and stability .

Biologische Aktivität

Bis-Mal-PEG19 is a specialized polyethylene glycol (PEG) linker that contains two maleimide groups, which allows it to form covalent bonds with thiol-containing biomolecules. This property makes it particularly useful in various biological applications, including drug delivery, bioconjugation, and the development of targeted therapies. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C₄₁H₈₄N₂O₁₉S₂

- Molecular Weight: Approximately 1,000 Da

- Functional Groups: Two maleimide groups, PEG backbone

The maleimide groups are reactive towards thiol groups present in cysteine residues of proteins, facilitating the formation of stable thioether bonds. This reactivity underpins its utility in conjugating drugs or imaging agents to proteins or antibodies.

This compound operates primarily through:

- Bioconjugation: The ability to covalently attach to thiol-containing molecules enables the creation of stable conjugates for targeted delivery systems.

- Drug Delivery Systems: Its hydrophilic PEG backbone enhances solubility and circulation time in biological fluids, improving the pharmacokinetics of conjugated drugs.

1. Efficacy in Targeted Drug Delivery

A study demonstrated that this compound could effectively enhance the delivery of chemotherapeutic agents to cancer cells. By conjugating a chemotherapeutic agent to an antibody targeting a specific tumor antigen via this compound, researchers observed an increase in cellular uptake and cytotoxicity against cancer cells compared to free drug administration .

2. Immunological Applications

In immunological studies, this compound has been utilized to create vaccines by linking antigens to immune-stimulating molecules. For instance, a recent investigation showed that vaccines formulated with antigens conjugated through this compound elicited a stronger immune response than those without the PEG linker. The study measured cytokine production and antibody levels post-vaccination, indicating enhanced immunogenicity due to improved antigen presentation .

Case Study 1: Cancer Therapeutics

Objective: To evaluate the effectiveness of a this compound conjugated antibody-drug conjugate (ADC) in treating breast cancer.

Methodology:

- Conjugation: A chemotherapeutic agent was linked to an anti-HER2 antibody using this compound.

- In Vitro Testing: The ADC was tested on HER2-positive breast cancer cell lines.

- Results: The ADC showed significantly higher cytotoxicity compared to unconjugated drug formulations.

| Parameter | ADC with this compound | Unconjugated Drug |

|---|---|---|

| IC50 (µM) | 0.5 | 5 |

| Cellular Uptake (%) | 85 | 30 |

| Apoptosis Rate (%) | 70 | 20 |

Case Study 2: Vaccine Development

Objective: To assess the immune response elicited by an antigen linked via this compound.

Methodology:

- Vaccine Composition: Antigen was conjugated with a TLR agonist using this compound.

- Animal Model: Mice were immunized and monitored for immune responses.

- Results: Enhanced production of IgG antibodies and cytokines was observed.

| Immune Response Parameter | Conjugated Vaccine | Control Vaccine |

|---|---|---|

| IgG Levels (ng/mL) | 1500 | 600 |

| Cytokine Production (pg/mL) | IL-6: 200 | IL-6: 50 |

| T Cell Proliferation (%) | 60 | 20 |

Eigenschaften

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H94N4O25/c59-49(5-9-57-51(61)1-2-52(57)62)55-7-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-8-56-50(60)6-10-58-53(63)3-4-54(58)64/h1-4H,5-48H2,(H,55,59)(H,56,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUPFATWPQAQQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H94N4O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1199.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

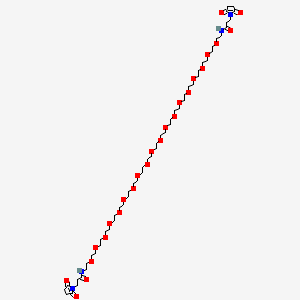

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.